1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a combination of aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.
Attachment of the dimethoxyphenyl group: This step involves the reaction of the piperazine intermediate with 3,4-dimethoxybenzaldehyde under reductive amination conditions.
Final coupling: The final product is obtained by coupling the intermediate with an appropriate alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to have an affinity for serotonin and dopamine receptors.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-ol
- 1-(3,4-Dimethoxyphenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]ethan-1-ol
Comparison: 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target receptors compared to its chloro- or bromo-substituted analogs.
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol, also known by its chemical structure and CAS number 545429-68-3, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21FN2O3 with a molecular weight of approximately 344.38 g/mol. The structure features a dimethoxy-substituted phenyl group and a piperazine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21FN2O3 |
Molecular Weight | 344.38 g/mol |
SMILES | COc1cc(ccc1OC)C(=O)N1CCN(CC1)c1ccccc1F |
CAS Number | 545429-68-3 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Neurotransmitter Interaction
Research indicates that compounds similar to this one can influence the turnover of monoamines in the brain. For instance, studies have shown that related piperazine derivatives can increase dopamine levels in specific brain regions at certain dosages while decreasing norepinephrine levels .
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Binding Affinity Studies
Binding affinity studies have demonstrated that this compound interacts with various receptors, including:
- Dopamine Receptors : Potentially enhancing dopaminergic signaling.
- Serotonin Receptors : Modulating serotonergic pathways which may affect mood and anxiety levels.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating psychiatric disorders:
-
Case Study on Dopaminergic Activity :
A study involving a related piperazine derivative showed that at doses ranging from 50 to 250 mg/kg, there was a transient increase in dopamine levels followed by a decrease, suggesting a complex interaction with dopaminergic pathways . -
Antidepressant Effects :
Another study indicated that compounds with similar structural features exhibited antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels .
Pharmacological Applications
The unique structural characteristics of this compound suggest potential applications in:
- Antidepressants : Due to its interaction with serotonin and norepinephrine systems.
- Antipsychotics : Possible modulation of dopaminergic activity may help in managing symptoms of schizophrenia.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-25-19-8-7-15(13-20(19)26-2)18(24)14-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21/h3-8,13,18,24H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOJMNDSUPTDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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